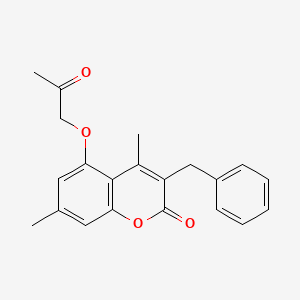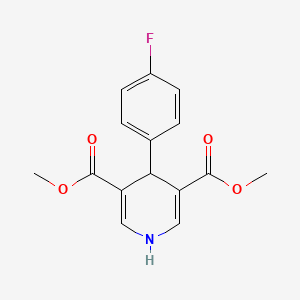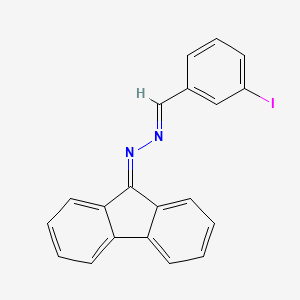
3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one is a compound within the chromene family, known for its diverse pharmacological activities. Chromenes are heterocyclic compounds containing a benzopyran nucleus, significant for their presence in various natural products and synthetic pharmaceuticals.
Synthesis Analysis
The synthesis of chromene derivatives often involves catalyst-free, one-pot, multi-component reactions, providing an efficient route to a wide range of functionalized chromenes. For instance, Brahmachari and Nayek (2017) developed a straightforward synthesis method for diversified 5-aryl-2-oxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones using a catalyst-free approach under ambient conditions (Brahmachari & Nayek, 2017). Similarly, Dao et al. (2018) utilized microwave-assisted cyclization for synthesizing 6H-benzo[c]chromen-6-ones, showcasing the versatility of synthetic approaches (Dao et al., 2018).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by X-ray diffraction and spectroscopic methods, including NMR and IR spectroscopy. For example, the crystal structure and hydrogen bonding study of a chromene derivative were reported, providing insights into its stereochemistry and molecular interactions (da Silva et al., 2011).
Chemical Reactions and Properties
Chromene derivatives participate in a variety of chemical reactions, contributing to their versatile chemical properties. For instance, Kour et al. (2014) demonstrated the synthesis of a chromene derivative highlighting its crystalline structure and potential for forming hydrogen bonds, indicative of its reactivity and interaction with other molecules (Kour et al., 2014).
Physical Properties Analysis
The physical properties of chromene derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in material science and pharmaceuticals. The crystal packing and molecular orientation of these compounds can be determined through X-ray crystallography, as shown in various studies (Wera et al., 2012).
Chemical Properties Analysis
The chemical properties of chromene derivatives, including their reactivity, stability, and interaction with biological targets, are of significant interest. The effect of substituents on the chromene core has been studied to understand their influence on the compound's biological activity and chemical behavior. For instance, the synthesis and characterization of novel chromene analogues have provided insights into their antimicrobial activity and molecular modeling, highlighting the impact of chemical modifications on their properties (Mandala et al., 2013).
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis
Researchers have developed methods for the microwave-assisted synthesis of compounds like 6H-benzo[c]chromen-6-ones, showcasing the potential of these compounds for efficient and rapid production. This method offers advantages such as high yields and mild reaction conditions (Dao et al., 2018).
Photophysical Applications
There has been significant interest in the photophysical properties of benzo[c]chromen-6-one derivatives. Studies reveal their potential for applications in fluorescent materials due to their unique fluorescence properties (Duan et al., 2021).
Green Chemistry
In the realm of green chemistry, efficient syntheses of chromen derivatives have been reported, utilizing environmentally friendly methods. These syntheses are notable for their simplicity, rapid reaction times, and excellent yields, contributing to sustainable chemical processes (Shelke et al., 2009).
Photochromic Properties
The photochromic properties of 2H-Chromenes have been explored, particularly for their application in interactive papers and materials with variable optical transmission of light. These compounds undergo reversible changes upon UV irradiation, which is promising for developing new photo-responsive materials (Guglielmetti, 1997).
Antimicrobial Activity
Certain chromen-2-one derivatives have shown significant antimicrobial activity, indicating their potential as therapeutic agents. These compounds have been tested against various bacterial and fungal strains, showing promising results in inhibiting microbial growth (Bhat et al., 2013).
Synthesis of New Compounds
Research has also focused on synthesizing new classes of cyclic phosphonic analogues of chromone. These novel compounds have been obtained through the reaction of chromen-3-yl-phosphonate with various amines, expanding the scope of chromen-based chemistry (Elż & Slawomir, 1999).
Catalysis and Synthesis
There is an ongoing exploration of catalyst-free synthesis methods for chromen derivatives, highlighting the potential for developing pharmaceutically interesting compounds through eco-friendly and efficient processes (Brahmachari & Nayek, 2017).
Eigenschaften
IUPAC Name |
3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-13-9-18(24-12-14(2)22)20-15(3)17(21(23)25-19(20)10-13)11-16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUDXGYYEJIRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5591497.png)
![1-(2-methoxyphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5591500.png)
![2-(4-fluorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5591504.png)
![N-(2-furylmethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5591509.png)
![4-bromo-2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B5591513.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5591520.png)

![N-[rel-(3R,4S)-1-cyclopentyl-4-cyclopropyl-3-pyrrolidinyl]-4-(1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5591542.png)
![1-[(2-pyridinylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B5591548.png)
![1-butyl-4-[2-(3-hydroxyazetidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5591556.png)


![N,N-diallyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5591581.png)
